Methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate
Description
Methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate is a halogenated pyridine derivative characterized by a methyl ester group at the α-position of a substituted pyridine ring. The pyridine core contains chlorine and fluorine atoms at the 2- and 3-positions, respectively, which confer distinct electronic and steric properties. This compound is of interest in medicinal and agrochemical research due to the pyridine scaffold's prevalence in bioactive molecules .
Properties
Molecular Formula |
C8H7ClFNO2 |
|---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-6(12)4-5-2-3-11-8(9)7(5)10/h2-3H,4H2,1H3 |
InChI Key |
XODJEYRKGORNBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=NC=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate typically involves the reaction of 2-chloro-3-fluoropyridine with methyl acetate under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methyl acetate, followed by nucleophilic substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: This compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-chloro-3-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms in the pyridine ring can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Thioacetate Derivatives in Medicinal Chemistry
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1, ) shares an ester backbone but replaces the pyridine ring with a pyrimidine-thioether system. Key differences include:
Bicyclic Triazole Derivatives
Compounds A and B in (Figure 5) feature bicyclic terpene moieties and triazole-thioacetate groups. Unlike the target compound’s planar pyridine ring, these molecules exhibit 3D structural complexity , which enhances binding to hydrophobic pockets in enzymes.
- Molecular Weight : Bicyclic derivatives (e.g., compound A: ~500 g/mol) are significantly larger than the pyridine-based target compound, impacting solubility and bioavailability.
- Applications : Bicyclic systems are explored for antiviral or anticancer activity, whereas halogenated pyridines are often optimized for herbicidal or antimicrobial use .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Fluorine substitution may mitigate oxidative metabolism, a feature shared with fluorinated pharmaceuticals like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
